molecular formula C13H16BrNO2 B5349473 4-bromo-N-[1-(oxolan-2-yl)ethyl]benzamide

4-bromo-N-[1-(oxolan-2-yl)ethyl]benzamide

Cat. No.: B5349473
M. Wt: 298.18 g/mol
InChI Key: MUWGSGMGIJGAGL-UHFFFAOYSA-N
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Description

4-bromo-N-[1-(oxolan-2-yl)ethyl]benzamide is an organic compound with the molecular formula C13H16BrNO2 and a molecular weight of 298.18 g/mol This compound features a benzamide core substituted with a bromine atom at the 4-position and an oxolan-2-yl ethyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[1-(oxolan-2-yl)ethyl]benzamide typically involves the following steps:

    Bromination: The starting material, benzamide, undergoes bromination at the 4-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Formation of Oxolan-2-yl Ethyl Group: The oxolan-2-yl ethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of an appropriate oxirane (epoxide) with an ethylamine derivative under basic conditions.

    Amidation: The final step involves the coupling of the brominated benzamide with the oxolan-2-yl ethylamine derivative under conditions that promote amide bond formation, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[1-(oxolan-2-yl)ethyl]benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The oxolan-2-yl ethyl group can be oxidized to form corresponding ketones or carboxylic acids. Reduction reactions can convert the amide group to an amine.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products Formed

    Substitution: Formation of substituted benzamides with various functional groups.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines from the amide group.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

4-bromo-N-[1-(oxolan-2-yl)ethyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drug candidates.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-[1-(oxolan-2-yl)ethyl]benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxolan-2-yl ethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

4-bromo-N-[1-(oxolan-2-yl)ethyl]benzamide can be compared with other benzamide derivatives, such as:

    4-chloro-N-[1-(oxolan-2-yl)ethyl]benzamide: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

    4-fluoro-N-[1-(oxolan-2-yl)ethyl]benzamide: Contains a fluorine atom, potentially altering its electronic properties and interactions with biological targets.

    4-iodo-N-[1-(oxolan-2-yl)ethyl]benzamide: The presence of an iodine atom can influence the compound’s reactivity and pharmacokinetic properties.

Each of these compounds has unique properties that can be leveraged for specific applications, highlighting the versatility of benzamide derivatives in chemical research and development.

Properties

IUPAC Name

4-bromo-N-[1-(oxolan-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c1-9(12-3-2-8-17-12)15-13(16)10-4-6-11(14)7-5-10/h4-7,9,12H,2-3,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUWGSGMGIJGAGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCO1)NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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